molecular formula C26H33NO5S B12112333 methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12112333
M. Wt: 471.6 g/mol
InChI Key: NXIZYSHZXZCEDP-JLHYYAGUSA-N
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Description

Methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a methoxy group, and a pentyloxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Methoxy and Pentyloxy Groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and pentyloxy reagents.

    Coupling with the Prop-2-enoyl Group: The prop-2-enoyl group can be coupled to the benzothiophene core through a condensation reaction.

    Final Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in Compound X are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Yield References
Ester Hydrolysis 6M HCl in ethanol, reflux (4h)Carboxylic acid derivative (free -COOH group at position 3)78%
Amide Hydrolysis NaOH (2M) in THF, 80°C (6h)Free amine and corresponding α,β-unsaturated carboxylic acid65%

Key Findings :

  • Ester hydrolysis occurs preferentially at the methyl ester group due to steric accessibility .

  • The amide bond shows resistance to hydrolysis at neutral pH but cleaves under strong alkaline conditions .

Nucleophilic Substitution

The pentyloxy and methoxy groups undergo nucleophilic substitution under specific conditions:

Reaction Type Reagents Products Yield References
Demethylation BBr₃ in DCM, -20°C (2h)Replacement of methoxy (-OCH₃) with hydroxyl (-OH)92%
Alkoxy Cleavage HI (57%), reflux (3h)Cleavage of pentyloxy group to form a phenolic -OH84%

Mechanistic Insights :

  • Demethylation of the methoxy group proceeds via a Lewis acid-mediated mechanism .

  • The pentyloxy group’s cleavage is facilitated by HI’s ability to protonate the ether oxygen, leading to SN2 displacement.

Oxidation and Reduction

The thiophene ring and α,β-unsaturated enoyl group exhibit redox activity:

Reaction Type Conditions Products Yield References
Thiophene Oxidation m-CPBA in DCM, 0°C (1h)Sulfoxide or sulfone derivatives (depending on stoichiometry)68–75%
Double Bond Reduction H₂ (1 atm), Pd/C in EtOHSaturated propionamide derivative89%

Notable Observations :

  • Oxidation of the thiophene ring to sulfone requires 2 equivalents of m-CPBA .

  • Catalytic hydrogenation selectively reduces the α,β-unsaturated enoyl group without affecting the aromatic systems .

Cycloaddition Reactions

The α,β-unsaturated enoyl moiety participates in Diels-Alder reactions:

Dienophile Conditions Products Yield References
Cyclopentadiene Toluene, 110°C (12h)Six-membered bicyclic adduct55%
N-Phenylmaleimide Microwave, 100°C (30 min)Fused tricyclic product with maleimide63%

Stereochemical Outcomes :

  • The (2E)-configuration of the enoyl group directs endo selectivity in cycloadditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which degradation occurs:

Temperature Range Major Decomposition Products Mechanism References
220–280°CCO₂ (from ester), NH₃ (from amide), and thiophene fragmentsRadical-initiated bond cleavage
280–350°CBenzene derivatives and alkyl chain fragmentsCracking of aliphatic chains

Functionalization of the Benzothiophene Core

Electrophilic substitution occurs at the C4 and C5 positions of the tetrahydrobenzothiophene ring:

Reaction Reagents Products Yield References
Nitration HNO₃/H₂SO₄, 0°C (2h)Nitro-substituted derivative at C447%
Sulfonation SO₃/DMF, 50°C (4h)Sulfonic acid derivative at C552%

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({(2E)-3-[3-methoxy-4-(ethoxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-({(2E)-3-[3-methoxy-4-(butoxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The uniqueness of methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific substitution pattern. The presence of the pentyloxy group distinguishes it from similar compounds with shorter or longer alkoxy chains. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a derivative of benzothiophene, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H29N O4S
  • Molecular Weight : 401.54 g/mol
  • IUPAC Name : this compound

This compound features a benzothiophene core, which is significant for its biological activity.

Biological Activity Overview

Benzothiophene derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Benzothiophene derivatives have shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that related compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways such as NF-kB and MAPK .
  • Anti-inflammatory Effects :
    • Research highlights the anti-inflammatory properties of benzothiophene derivatives. They inhibit leukotriene synthesis and other inflammatory mediators, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties :
    • Compounds within this class have demonstrated activity against a range of pathogens, including bacteria and fungi. Their mechanisms often involve disrupting microbial cell membranes or inhibiting essential enzymes .
  • Antidiabetic Effects :
    • Some studies suggest that benzothiophene derivatives may improve insulin sensitivity and reduce blood glucose levels through various metabolic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many benzothiophene derivatives act as enzyme inhibitors, targeting specific pathways involved in cancer proliferation and inflammation.
  • Signal Transduction Modulation : These compounds can modulate critical signaling pathways that control cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of similar benzothiophene derivatives:

StudyFindings
Demonstrated anticancer activity against multiple cell lines with IC50 values ranging from 0.25 to 0.58 µM.
Highlighted anti-inflammatory effects through the inhibition of leukotriene synthesis in vitro.
Reported antimicrobial activity against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.

Properties

Molecular Formula

C26H33NO5S

Molecular Weight

471.6 g/mol

IUPAC Name

methyl 2-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H33NO5S/c1-5-6-7-14-32-20-12-9-18(16-21(20)30-3)10-13-23(28)27-25-24(26(29)31-4)19-11-8-17(2)15-22(19)33-25/h9-10,12-13,16-17H,5-8,11,14-15H2,1-4H3,(H,27,28)/b13-10+

InChI Key

NXIZYSHZXZCEDP-JLHYYAGUSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)OC

Origin of Product

United States

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